1-Phenyl-9h-carbazole

Descripción general

Descripción

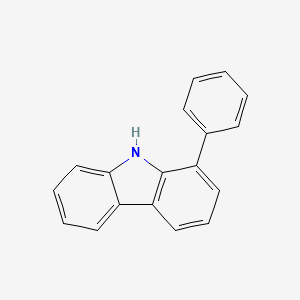

1-Phenyl-9h-carbazole is a useful research compound. Its molecular formula is C18H13N and its molecular weight is 243.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Electronics

1-Phenyl-9H-carbazole as a Hole Transport Material

One of the primary applications of this compound is as a hole transport material (HTM) in organic and perovskite photovoltaics. Its excellent charge transport properties and stability make it a suitable candidate for enhancing the efficiency of solar cells. Research has shown that incorporating this compound into device architectures improves charge mobility, which is crucial for the performance of organic photovoltaic devices .

Anticancer Activity

Recent studies have highlighted the potential of carbazole derivatives, including this compound, in medicinal chemistry, particularly for their anticancer properties. A series of carbazole derivatives were synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic activity. For instance, certain derivatives exhibited low IC50 values against gastric adenocarcinoma (7901) and melanoma (A875) cell lines, indicating their potential as lead compounds for developing new anticancer agents .

Table 2: Cytotoxicity Data of Carbazole Derivatives

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 14a | 7901 (Gastric) | 11.8 ± 1.26 |

| 14a | A875 (Melanoma) | 9.77 ± 8.32 |

| Other Compounds | MARC145 (Normal) | >100 |

Photophysical Properties

The photophysical characteristics of this compound have been extensively studied due to its potential applications in optoelectronics. The compound exhibits strong fluorescence and can be used in light-emitting diodes (LEDs). The efficiency of the radiative decay process is influenced by the electronic environment surrounding the carbazole moiety, which can be tailored through structural modifications .

Table 3: Photophysical Properties

| Property | Value |

|---|---|

| Emission Wavelength | ~450 nm |

| Quantum Yield | High |

| Excitation Wavelength | ~350 nm |

Case Studies

Case Study: Organic Photovoltaics

A study published in Synthetic Metals demonstrated that devices utilizing this compound as an HTM exhibited improved power conversion efficiencies compared to those using traditional materials, showcasing its effectiveness in enhancing solar cell performance .

Case Study: Anticancer Activity

In another investigation, carbazole derivatives were synthesized and tested for their cytotoxic effects on cancer cells, revealing that modifications to the carbazole structure could lead to significantly enhanced anticancer activity, particularly against gastric and melanoma cancer cells .

Propiedades

Número CAS |

96125-70-1 |

|---|---|

Fórmula molecular |

C18H13N |

Peso molecular |

243.3 g/mol |

Nombre IUPAC |

1-phenyl-9H-carbazole |

InChI |

InChI=1S/C18H13N/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12,19H |

Clave InChI |

FBTOLQFRGURPJH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=CC3=C2NC4=CC=CC=C34 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.